(S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole
CAS No.:
Cat. No.: VC13700830
Molecular Formula: C15H17N3O
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17N3O |
|---|---|
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | (4S)-4-tert-butyl-2-(1,8-naphthyridin-2-yl)-4,5-dihydro-1,3-oxazole |
| Standard InChI | InChI=1S/C15H17N3O/c1-15(2,3)12-9-19-14(18-12)11-7-6-10-5-4-8-16-13(10)17-11/h4-8,12H,9H2,1-3H3/t12-/m1/s1 |
| Standard InChI Key | JVJLNFRXYYATTD-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)(C)[C@H]1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 |
| SMILES | CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 |
| Canonical SMILES | CC(C)(C)C1COC(=N1)C2=NC3=C(C=CC=N3)C=C2 |
Introduction
Structural and Chemical Properties
(S)-4-(tert-Butyl)-2-(1,8-naphthyridin-2-yl)-4,5-dihydrooxazole (molecular formula: , molecular weight: 255.31 g/mol) features a rigid bicyclic framework. The 1,8-naphthyridine core provides a planar aromatic system capable of π-π stacking and metal coordination, while the tert-butyl group introduces steric bulk that influences enantioselectivity in catalytic applications . The dihydrooxazole ring, with its (S)-configured stereocenter, enhances chiral induction in asymmetric reactions.
Key Structural Attributes:
-
Naphthyridine Moiety: The 1,8-naphthyridine system contains two nitrogen atoms at positions 1 and 8, enabling chelation with transition metals such as palladium and iridium .
-
Dihydrooxazole Ring: The 4,5-dihydrooxazole (oxazoline) ring contributes to the compound’s rigidity and chirality, critical for its role in enantioselective catalysis .
-
tert-Butyl Substituent: Positioned at the 4-position of the oxazoline ring, this group enhances solubility in nonpolar solvents and stabilizes transition states in catalytic cycles.
Synthesis Methods
Condensation-Based Routes
The most widely reported synthesis involves a multi-step condensation strategy starting from 2-aminopyridine derivatives. In one approach, 2-aminopyridine reacts with tert-butyl glyoxalate and malononitrile under catalytic conditions to form the dihydrooxazole ring. Catalysts such as or poly() are employed to achieve yields of 60–70%.
Horner–Wadsworth–Emmons Approach
A modified Horner–Wadsworth–Emmons reaction has been adapted for analogous naphthyridine derivatives. For example, diethyl (7-methyl-3,4-dihydro-1,8-naphthyridin-1(2H)-yl)phosphonate undergoes lithiation at −42°C followed by phosphorylation with diethyl chlorophosphate to introduce functional groups at the 7-position . While this method is effective for tetrahydro-naphthyridines, its application to the target compound requires substitution of the methyl group with a tert-butyl-oxazoline moiety .
Three-Step Synthesis from Picolinic Acid
A scalable three-step route from picolinic acid has been optimized for related oxazoline ligands. This pathway involves:
Table 1: Comparison of Synthesis Methods
Biological Activities
Enzyme Inhibition
The compound demonstrates inhibitory activity against bacterial metalloenzymes, particularly those involved in DNA replication. The naphthyridine moiety chelates essential metal ions (e.g., ) in enzyme active sites, disrupting catalytic function . For instance, it suppresses the activity of E. coli DNA gyrase at IC₅₀ values of 12–18 μM.
Applications in Asymmetric Catalysis
Transition Metal Coordination
The ligand forms stable complexes with late transition metals, including [Ir((S)-t-BuNaphOx)(COD)]Cl (COD = 1,5-cyclooctadiene), which catalyze asymmetric hydrogenation of ketones with enantiomeric excess (ee) >90% . The tert-butyl group prevents aggregation and improves catalyst longevity .
Enantioselective Transformations
In Pd-catalyzed allylic alkylation, the ligand achieves ee values of 85–92% for substrates such as cyclohexenyl acetates. The naphthyridine nitrogen atoms stabilize Pd(0) intermediates, enhancing reaction rates.
Future Directions
-
Synthetic Optimization: Developing continuous-flow systems to improve the scalability of the three-step route .
-
Therapeutic Development: Evaluating in vivo efficacy and toxicity profiles for anticancer applications .
-
Catalyst Design: Engineering derivatives with fluorinated substituents to enhance enantioselectivity in polar solvents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume